
Boc-7-Bromo-D-tryptophan
Übersicht
Beschreibung
Boc-7-Bromo-D-tryptophan is a specialty product used in proteomics research . Its molecular formula is C16H19BRN2O4 and it has a molecular weight of 383.24 .
Molecular Structure Analysis
The molecular structure of Boc-7-Bromo-D-tryptophan is characterized by an indole functional group and a tert-butoxycarbonyl (Boc) group . The InChI code for this compound is XQVLODKGIHVFTP-LBPRGKRZSA-N .Wissenschaftliche Forschungsanwendungen
Serotonergic System and Neurotransmitter Synthesis
- Brain Serotonergic System and α‐Methyl‐l‐tryptophan : Studies have highlighted α‐Methyl‐l‐tryptophan (α‐MTrp), an analog of tryptophan, for its utility in determining brain serotonin (5‐HT) synthesis rates. It's particularly noted for its trapping in brain tissue, making it a useful tracer in studying 5‐HT synthesis. This has applications in drug studies and understanding neuropsychiatric disorders (Diksic & Young, 2001).
Photocatalysis and Material Science
- (BiO)2CO3-based Photocatalysts : BOC, belonging to the Aurivillius-related oxide family, has applications in healthcare, photocatalysis, and other fields. The material’s wide bandgap limits its visible light absorption, leading to various strategies, like doping with nonmetals, to enhance its photocatalytic performance. This has implications for environmental cleanup and energy applications (Ni et al., 2016).
Tryptophan Metabolic Pathways and Health Implications
Tryptophan Metabolic Pathways : Tryptophan is an essential amino acid with a significant role in the serotonergic system of the brain. Elevated dietary tryptophan has shown effects like aggression suppression and stress cortisol reduction, mediated by the brain's serotonergic system. The metabolic fate of tryptophan, particularly in the kynurenine pathway, has implications for mental health and neurodegenerative diseases (Höglund et al., 2019).
Microbiota-derived Tryptophan Metabolites : The gut microbiome's role in metabolizing tryptophan into beneficial products like indole-3-propionic acid has implications for metabolic diseases and intestinal health. This highlights the health benefits of the intestinal microbiome in utilizing dietary amino acids, especially tryptophan (Galligan, 2018).
Immune Modulation by Tryptophan : Tryptophan and its metabolites play a role in regulating immune responses in animals. This includes influencing T lymphocyte proliferation, immunoglobulin levels, and antigen-presenting organization. Understanding tryptophan's effects and mechanisms can benefit livestock and poultry producers in enhancing animal health (Bai et al., 2016).
Neuroprotective and Therapeutic Aspects
- Kynurenine Pathway in Neuropsychiatric Disorders : The kynurenine pathway, a major tryptophan metabolic route, plays a role in psychiatric diseases like mood disorders and schizophrenia. Modulating this pathway can serve as a target for drug action, potentially leading to novel therapeutic agents for these conditions (Muneer, 2020).
Biomedical Applications
- IDO in Cancer and Immunotherapy : Indoleamine 2,3-dioxygenase (IDO) is a tryptophan-catabolizing enzyme with implications in cancer progression and immunotherapy. Understanding IDO's role in tryptophan catabolism and its influence on the tumor microenvironment can inform cancer treatment strategies and the development of therapeutic inhibitors (Prendergast et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVLODKGIHVFTP-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-7-Bromo-D-tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)
![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
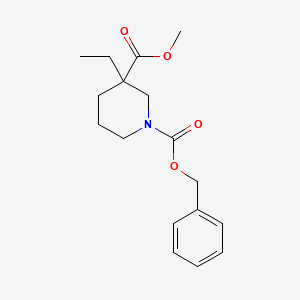

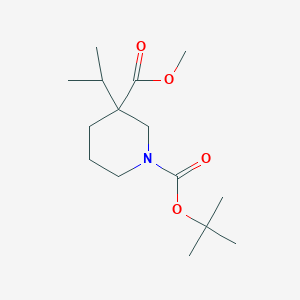
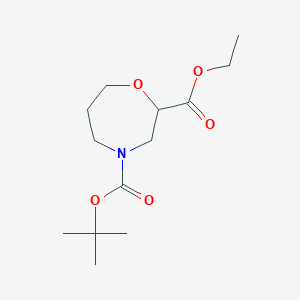
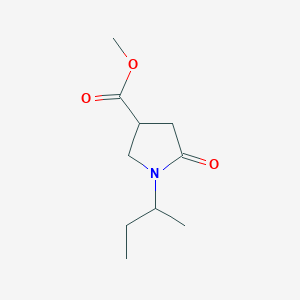
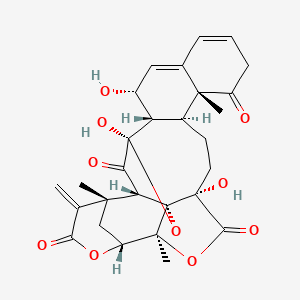
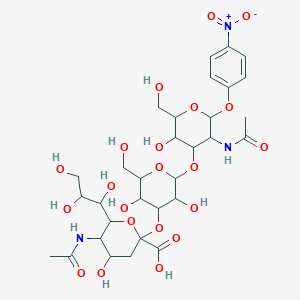
![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)
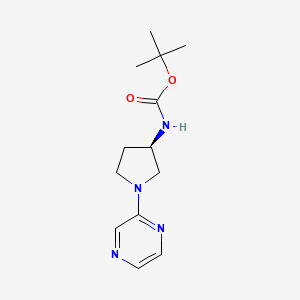
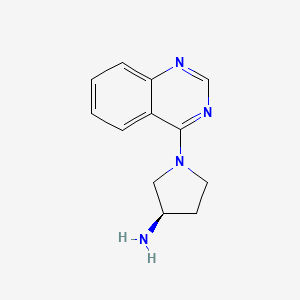
![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)